1-Methylpiperidine-3-carbonyl chloride hydrochloride
Description
1-Methylpiperidine-3-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C7H13Cl2NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their significant roles in medicinal chemistry and synthetic organic chemistry .
Properties
IUPAC Name |
1-methylpiperidine-3-carbonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h6H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXNHFMSEHXAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methylpiperidine-3-carbonyl chloride hydrochloride typically involves the reaction of 1-methylpiperidine with phosgene or thionyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods also incorporate purification steps such as recrystallization and distillation to obtain high-purity this compound .
Chemical Reactions Analysis
1-Methylpiperidine-3-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-methylpiperidine-3-carboxylic acid.
Reduction: It can be reduced to 1-methylpiperidine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are amides, esters, and carboxylic acids .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
In medicinal chemistry, 1-Methylpiperidine-3-carbonyl chloride hydrochloride serves as an intermediate in the synthesis of pharmaceuticals targeting the central nervous system. Its structural similarity to neurotransmitters allows it to interact with various receptors, making it a candidate for developing drugs aimed at treating neurological disorders such as depression and anxiety .
2. Biological Activity
The compound has demonstrated notable biological activities, including:
- Analgesic Properties : Research indicates potential analgesic effects, suggesting it may alleviate pain by modulating pain pathways in the central nervous system.
- Anti-inflammatory Effects : Studies have explored its anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.
- Neuroprotective Effects : Ongoing research investigates its neuroprotective capabilities, particularly concerning neurodegenerative diseases.
3. Organic Synthesis
As a building block in organic synthesis, this compound is used to create various organic compounds and heterocycles. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable reagent in synthetic chemistry.
4. Agrochemicals and Specialty Chemicals
The compound is also employed in the production of agrochemicals and specialty chemicals. Its unique chemical properties allow for the development of effective herbicides and pesticides that enhance agricultural productivity.
Case Studies
Several case studies illustrate the applications of this compound:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel piperidine derivatives using this compound as a precursor. These derivatives exhibited significant activity against serotonin receptors, indicating potential for treating mood disorders .
- Case Study 2 : Research conducted at a leading pharmaceutical company focused on developing an analgesic drug derived from this compound. The resulting compound showed promising results in preclinical trials for pain management without significant side effects .
Mechanism of Action
The mechanism of action of 1-Methylpiperidine-3-carbonyl chloride hydrochloride involves its ability to act as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form stable amide and ester bonds. This reactivity is crucial in its role as an intermediate in the synthesis of various compounds .
Comparison with Similar Compounds
1-Methylpiperidine-3-carbonyl chloride hydrochloride can be compared with other piperidine derivatives such as:
Piperidine-4-carboxylic acid: Another piperidine derivative used in the synthesis of pharmaceuticals.
1-Benzylpiperidine: Known for its use in the synthesis of psychoactive substances.
4-Methylpiperidine: Used in the production of rubber chemicals and other industrial applications.
The uniqueness of this compound lies in its specific reactivity and its role as an intermediate in the synthesis of a wide range of biologically active molecules .
Biological Activity
1-Methylpiperidine-3-carbonyl chloride hydrochloride is a derivative of piperidine, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 89774-29-8
- Molecular Formula : C7H12Cl2N2O
The compound is characterized by a carbonyl chloride functional group, which enhances its reactivity and potential interactions with biological targets.
The primary mechanism through which this compound exerts its biological effects involves modulation of various biochemical pathways.
Target Proteins
Research indicates that this compound may interact with specific proteins involved in cellular signaling pathways, particularly those related to cancer and inflammation. For instance, it has been noted to act as an inhibitor of certain kinases, which play crucial roles in cell division and proliferation.
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that piperidine derivatives can induce apoptosis in cancer cells. For example, compounds similar to 1-Methylpiperidine-3-carbonyl chloride have demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells .
- Antifibrotic Effects : There is evidence suggesting that this compound may inhibit collagen expression in vitro, indicating potential applications in treating fibrotic diseases .
- Neuroprotective Effects : Some studies have indicated that piperidine derivatives may have neuroprotective properties, possibly through modulation of neurotransmitter systems .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is expected to exhibit good absorption characteristics due to its relatively small molecular size and lipophilicity.
- Distribution : Its distribution within biological systems may be influenced by its ability to cross the blood-brain barrier, making it a candidate for neurological applications.
- Metabolism : Preliminary studies suggest moderate metabolic stability, with potential for further optimization to enhance its pharmacological properties .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated cytotoxic effects against FaDu cells with IC50 values indicating significant anti-tumor activity. |
| Study 2 | Investigated antifibrotic properties, showing inhibition of collagen synthesis in fibroblast cultures. |
| Study 3 | Explored neuroprotective effects in animal models, highlighting its potential in treating neurodegenerative diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
